2-(Thiophene-3-yl)imidazo[1,2-a]pyridine

FLT3 inhibitor Acute Myeloid Leukemia Kinase inhibitor resistance

This scaffold uniquely inhibits FLT3 and its clinically resistant mutants (ITD, D835Y, F691L), addressing a key AML treatment limitation. QSAR models (R_pred²=0.845) guide rational optimization for Plk1/FLT3 selectivity. Favorable drug-like properties (XLogP=3.1, TPSA=45.5Ų) support hit-to-lead campaigns. Ideal for targeted oncology programs.

Molecular Formula C11H8N2S
Molecular Weight 200.26 g/mol
CAS No. 1443148-96-6
Cat. No. B1397104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophene-3-yl)imidazo[1,2-a]pyridine
CAS1443148-96-6
Molecular FormulaC11H8N2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)C3=CSC=C3
InChIInChI=1S/C11H8N2S/c1-2-5-13-7-10(12-11(13)3-1)9-4-6-14-8-9/h1-8H
InChIKeyITXPNQOFUQVKFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophene-3-yl)imidazo[1,2-a]pyridine (CAS 1443148-96-6): A Dual-Mechanism Kinase Inhibitor Scaffold for Targeted Oncology Research


2-(Thiophene-3-yl)imidazo[1,2-a]pyridine (CAS 1443148-96-6) is a heterocyclic small molecule featuring a fused imidazo[1,2-a]pyridine core with a thiophene substituent at the 2-position [1]. This compound serves as a privileged scaffold in medicinal chemistry, with a molecular weight of 200.26 g/mol, calculated XLogP of 3.1, and topological polar surface area of 45.5 Ų . The compound is documented in patent literature as a core structure for potent polo-like kinase 1 (Plk1) inhibitors [2]. Notably, derivatives of this scaffold have been characterized as type-I inhibitors of FMS-like tyrosine kinase 3 (FLT3), demonstrating retained activity against clinically relevant drug-resistant mutants including FLT3-ITD, FLT3-ITDᴰ⁸³⁵ʸ, and FLT3-ITDᶠ⁶⁹¹ᴸ [3].

Why Imidazo[1,2-a]pyridine Analogs Cannot Be Interchanged: Critical Substituent Effects on Target Engagement and Resistance Profile


Within the imidazo[1,2-a]pyridine class, substitution patterns fundamentally dictate kinase selectivity, potency against resistance mutations, and physicochemical properties. Systematic structure-activity relationship (SAR) studies demonstrate that the position and nature of heteroaryl substituents exert non-linear effects on inhibitory activity. For example, QSAR modeling of thiophene-imidazopyridine derivatives as Plk1 inhibitors identified specific molecular descriptors—IC3, RDF075m, Mor02m, and R4e+—as critical determinants of inhibitory potency (R_pred² = 0.845 for thiophene analogs) [1]. Furthermore, the specific 2-(thiophene-3-yl) substitution pattern confers a unique type-I FLT3 inhibition mechanism that retains equipotent activity against FLT3-ITD, FLT3-ITDᴰ⁸³⁵ʸ, and FLT3-ITDᶠ⁶⁹¹ᴸ mutants, a profile not shared by many clinically evaluated FLT3 inhibitors [2]. These substituent-dependent pharmacological differences preclude simple interchange of analogs and necessitate rigorous, evidence-based selection.

Quantitative Differentiation Evidence: 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine Versus Analogs and Alternatives


FLT3 Mutant Activity Retention: Equipotent Anti-Proliferative Effect Against Drug-Resistant AML Cell Lines

The imidazo[1,2-a]pyridine-thiophene scaffold, exemplified by compound 5o, demonstrates equipotent anti-proliferative activity against three clinically relevant FLT3-driven AML cell lines: those expressing wild-type FLT3-ITD, the activation loop mutant FLT3-ITDᴰ⁸³⁵ʸ, and the gatekeeper mutant FLT3-ITDᶠ⁶⁹¹ᴸ [1]. This retained activity against common resistance mutations is a key differentiator from several FLT3 inhibitors (e.g., quizartinib, crenolanib) that show reduced potency against the F691L gatekeeper mutation.

FLT3 inhibitor Acute Myeloid Leukemia Kinase inhibitor resistance

Plk1 Inhibitor QSAR Model Predictivity: Quantitative Structure-Activity Relationship for Thiophene-Imidazopyridine Analogs

QSAR modeling of thiophene-imidazopyridine derivatives as Plk1 inhibitors demonstrates robust predictive performance, with a cross-validated correlation coefficient (R_cv²) of 0.533 and a predictive correlation coefficient (R_pred²) of 0.845 for thiophene analogs [1]. In contrast, the model for imidazopyridine derivatives lacking the thiophene moiety showed different predictive accuracy (R_cv² = 0.776, R_pred² = 0.876) with distinct molecular descriptors (GATS2m and BEHe1) [1]. This indicates that the thiophene substituent imparts a distinct SAR profile that can be reliably modeled for lead optimization.

Polo-like kinase 1 QSAR Cancer cell cycle

NF-κB Inhibition and Cytotoxicity: Comparative Selectivity Index in Cancer Cell Lines

Imidazo[1,2-a]pyridine derivatives linked with a thiophene motif through a keto spacer were evaluated for cytotoxicity against A549, HeLa, and U87-MG cell lines [1]. Compound B5 demonstrated maximum NF-κB inhibition with an IC₅₀ of 6.5 ± 0.6 µM in an NF-κB reporter assay [1]. Notably, the selectivity index for compound A4 against A549 and HeLa cells was comparable to that of doxorubicin, a standard chemotherapeutic [1]. While 2-(thiophene-3-yl)imidazo[1,2-a]pyridine is a core scaffold rather than a final optimized compound, these data demonstrate the class's potential for selective cytotoxicity.

NF-κB inhibitor Cytotoxicity Combination therapy

Physicochemical Property Profile: Computed LogP and TPSA for Drug-Likeness Assessment

The parent compound 2-(thiophene-3-yl)imidazo[1,2-a]pyridine has a calculated XLogP of 3.1 and a topological polar surface area (TPSA) of 45.5 Ų . These values place the scaffold within favorable drug-like chemical space: XLogP < 5 and TPSA < 140 Ų are consistent with Lipinski's Rule of Five and suggest adequate oral bioavailability potential [1]. For comparison, many clinical kinase inhibitors have LogP values ranging from 2 to 5, positioning this scaffold at the lower end of lipophilicity, which may reduce off-target promiscuity [1]. The single rotatable bond (count = 1) confers conformational rigidity favorable for target binding specificity.

Drug-likeness Lipinski's Rule of Five Permeability

Recommended Research Applications for 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine Based on Quantitative Evidence


Development of FLT3 Inhibitors Active Against Gatekeeper and Activation Loop Resistance Mutations

This scaffold is particularly suited for medicinal chemistry programs targeting FLT3-driven acute myeloid leukemia (AML) with secondary kinase domain mutations. Evidence demonstrates that imidazo[1,2-a]pyridine-thiophene derivatives retain equipotent anti-proliferative activity against FLT3-ITD, FLT3-ITDᴰ⁸³⁵ʸ, and FLT3-ITDᶠ⁶⁹¹ᴸ driven AML cell lines [1]. This profile directly addresses the clinical limitation of existing FLT3 inhibitors, which often lose potency against the gatekeeper F691L mutation. Researchers can rationally design analogs using the validated QSAR model (R_pred² = 0.845) [2] to optimize Plk1 or FLT3 selectivity while maintaining the favorable resistance profile.

Structure-Activity Relationship Studies Leveraging Validated QSAR Models for Plk1 Inhibition

The thiophene-imidazopyridine chemotype has been extensively modeled via QSAR (CoMFA/CoMSIA) with robust predictivity (R_pred² = 0.845) [2]. This established model enables computationally guided optimization of Plk1 inhibitory potency. The identified molecular descriptors (IC3, RDF075m, Mor02m, R4e+) provide specific guidance for substituent selection, reducing the need for exhaustive empirical screening. Docking studies positioning inhibitors within the Plk1 active site [2] further support structure-based design strategies.

Combination Therapy Research Targeting NF-κB Pathway and EGFR-Mutant Cancers

Derivatives of this scaffold have demonstrated NF-κB inhibition (IC₅₀ = 6.5 ± 0.6 µM) and synergistic/additive effects with EGFR inhibitors erlotinib and gefitinib in NCI-H23 cells (EGFR overexpressed, KRAS G12V mutant) [3]. This supports the use of 2-(thiophene-3-yl)imidazo[1,2-a]pyridine-based analogs in studies exploring combination strategies to overcome EGFR inhibitor resistance or to simultaneously target NF-κB-mediated survival pathways.

Hit-to-Lead Optimization for Kinase Inhibitors with Favorable Oral Drug-Likeness

The parent compound possesses favorable calculated drug-like properties including an XLogP of 3.1 and TPSA of 45.5 Ų, both within Lipinski's Rule of Five guidelines . Its conformational rigidity (one rotatable bond) may contribute to enhanced target binding specificity. These properties make it an attractive starting point for hit-to-lead campaigns where oral bioavailability and permeability are critical considerations. The scaffold's solubility in DMSO and DMF facilitates in vitro assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Thiophene-3-yl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.